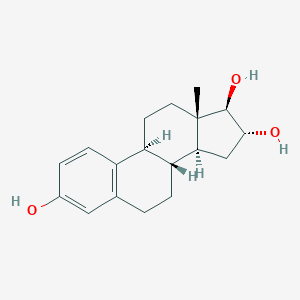

Estriol

Descripción general

Descripción

Es uno de los tres principales estrógenos endógenos, los otros son estradiol y estrona . El estriol se produce principalmente durante el embarazo por la placenta y es el estrógeno más abundante en el cuerpo durante este período . En las mujeres no embarazadas, los niveles de this compound son casi indetectables . Desempeña un papel crucial en el mantenimiento del embarazo y la preparación del cuerpo para el parto .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El estriol se puede sintetizar a partir de estrona o estradiol mediante reacciones de hidroxilación. Un método común es la hidroxilación de la estrona en la posición 16α para producir this compound .

Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de transformación microbiana. Se emplean cepas específicas de microorganismos para hidroxilicar estrona o estradiol, lo que resulta en la formación de this compound . Este método es ventajoso debido a su alta especificidad y rendimiento.

Análisis De Reacciones Químicas

Synthetic Pathways

Estriol is synthesized through multi-step organic reactions, often starting from estrone. A patented method ( ) involves:

| Step | Reaction | Reagents/Conditions | Product | Yield/Key Notes |

|---|---|---|---|---|

| 1 | Acetylation | Isopropenyl acetate, p-toluenesulfonic acid | Estraene diacetate | 96% yield |

| 2 | Bromination | N-Bromosuccinimide (NBS), acetone (−15°C) | 16-Bromoacetic acid estrone | 93.7% yield |

| 3 | Methoxylation | NaOH, methanol | 17,17-Dimethoxy estradiol | – |

| 4 | Hydrolysis | HCl (room temperature) | 16α-Hydroxyestrone | – |

| 5 | Reduction | NaBH₄, methanol (−15°C) | This compound | Controls epithis compound impurities |

This method minimizes side reactions and optimizes purity for industrial-scale production .

Electrochemical Degradation

This compound’s removal in aqueous environments follows first-order kinetics, influenced by:

| Variable | Effect on Degradation Rate (k, min⁻¹) | Removal Efficiency at 120 min |

|---|---|---|

| Concentration | ||

| 500 µg/L | 0.023 (E3), 0.016 (EE2) | ~80% (E3), ~70% (EE2) |

| 1000 µg/L | 0.006 (E3), 0.006 (EE2) | ~16% (E3), ~35% (EE2) |

| Potential | ||

| 0.8 V | Optimal for E3 (30% higher efficiency vs. 3 V) | – |

Lower concentrations and potentials enhance degradation due to reduced competition for hydroxyl radicals (- OH) at the electrode surface .

Enzymatic Interconversions

This compound participates in steroidogenic pathways mediated by specific enzymes:

Sulfonation/Desulfonation

-

Sulfotransferases (SULTs): Catalyze estrone sulfonation using PAPS (3'-phosphoadenosine-5'-phosphosulfate) via a nucleophilic attack mechanism. Key residues (K47, H107, S137) stabilize the transition state .

-

Steroid sulfatase : Hydrolyzes estrone sulfate to estrone through a gem-diol intermediate activated by Ca²⁺. The reaction involves H290 proton abstraction and water-mediated sulfate release .

Redox Reactions

-

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) : Reduces estrone to estradiol and 16α-hydroxyestrone to this compound using NADPH. The enzyme’s hydrophobic substrate-binding pocket ensures specificity .

Reaction Mechanisms

-

Hydroxylation : At C16α, mediated by cytochrome P450 enzymes, introduces a hydroxyl group critical for this compound’s activity.

-

Methoxylation : Used synthetically to protect hydroxyl groups during this compound synthesis, later removed via acid hydrolysis .

Environmental Fate

This compound degrades in water via photoelectrooxidation, forming intermediates that further react with - OH. The process is concentration-dependent, with electrode saturation limiting efficiency at higher concentrations .

Aplicaciones Científicas De Investigación

El estriol tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

El estriol ejerce sus efectos uniéndose a los receptores de estrógenos (ERα y ERβ) en las células diana . Una vez unido, el complejo receptor de estrógeno entra en el núcleo y regula la transcripción génica, lo que lleva a la formación de ARN mensajero . El ARNm interactúa con los ribosomas para producir proteínas específicas que median los efectos del this compound en la célula diana . El this compound tiene una actividad agonista-antagonista mixta, lo que significa que puede actuar como un estrógeno en algunos tejidos mientras bloquea los efectos del estrógeno en otros .

Comparación Con Compuestos Similares

El estriol es uno de los tres principales estrógenos endógenos, los otros son estradiol y estrona . En comparación con el estradiol, el this compound es un estrógeno más débil con menor afinidad de unión a los receptores de estrógeno . La estrona, al igual que el this compound, también es un estrógeno más débil en comparación con el estradiol . El this compound es único en su alta producción durante el embarazo y su actividad agonista-antagonista mixta .

Compuestos similares:

Estradiol: El estrógeno más potente, principalmente responsable de regular el ciclo menstrual y mantener la salud ósea.

Las propiedades únicas del this compound, particularmente su alta producción durante el embarazo y su actividad agonista-antagonista mixta, lo convierten en un compuesto de gran interés en la investigación y las aplicaciones clínicas.

Propiedades

Número CAS |

1306-04-3 |

|---|---|

Fórmula molecular |

Ca5ClO12P3 |

Peso molecular |

520.8 g/mol |

Nombre IUPAC |

pentacalcium;chloride;triphosphate |

InChI |

InChI=1S/5Ca.ClH.3H3O4P/c;;;;;;3*1-5(2,3)4/h;;;;;1H;3*(H3,1,2,3,4)/q5*+2;;;;/p-10 |

Clave InChI |

IPCINBJXUJWIFD-UHFFFAOYSA-D |

Impurezas |

Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether). |

SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |

SMILES canónico |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Color/Form |

Leaflets from alcohol Very small monoclinic crystals from dilute alcohol White, microcrystalline powde |

Densidad |

1.27 g/cu cm at 25 °C |

melting_point |

82-86 282.0 °C 288 °C (decomposes) 282°C |

Key on ui other cas no. |

50-27-1 |

Descripción física |

Solid Odorless white crystals. |

Pictogramas |

Health Hazard; Environmental Hazard |

Solubilidad |

Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides In double-distilled water, 13.25 mg/L In water, 27.34 mg/L at 25 °C (est) |

Sinónimos |

(16alpha,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol (16beta,17beta)-Estra-1,3,5(10)-Triene-3,16,17-Triol 16 alpha Hydroxy Estradiol 16-alpha-Hydroxy-Estradiol 16alpha,17beta Estriol 16alpha,17beta-Estriol 16beta Hydroxy Estradiol 16beta-Hydroxy-Estradiol Epiestriol Estra-1,3,5(10)-Triene-3,16beta,17beta-Triol Estriol Ovestin |

Presión de vapor |

9.93X10-12 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.